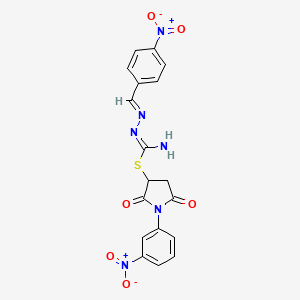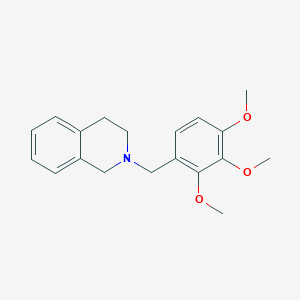![molecular formula C18H16N4S B5723774 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its unique chemical and biological properties, which make it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell signaling, DNA replication, and cell division.
Biochemical and physiological effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various cellular pathways that are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapies with other drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity to normal cells, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research and development of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline, including:
1. Further studies to elucidate the mechanism of action of this compound and its potential targets in cancer cells.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Investigation of the potential of this compound for use in combination therapies with other drugs.
4. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
5. Development of analogs and derivatives of this compound with improved potency and selectivity against cancer cells.
In conclusion, this compound is a promising compound with potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. Further research and development of this compound are needed to fully understand its mechanism of action and potential for use in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline involves the reaction of 2-aminothiophene with cyclopentanone in the presence of a Lewis acid catalyst, followed by the reaction of the resulting intermediate with 2-bromo-1-nitrobenzene. The final product is obtained after reduction and cyclization of the nitro group.
Scientific Research Applications
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-cyclopentyl-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-2-7-12(6-1)22-17(15-10-5-11-23-15)21-16-18(22)20-14-9-4-3-8-13(14)19-16/h3-5,8-12H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQLKXIMQOBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)



![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)



![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)